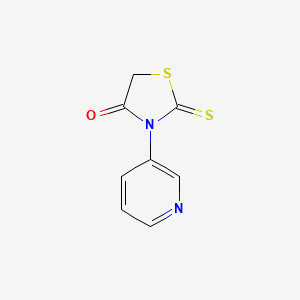

3-(Pyridin-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

説明

特性

IUPAC Name |

3-pyridin-3-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS2/c11-7-5-13-8(12)10(7)6-2-1-3-9-4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXXJFQERZBGMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388192 | |

| Record name | 3-(Pyridin-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99419-73-5 | |

| Record name | 3-(Pyridin-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Classical Cyclization Method

The most common and well-documented method for synthesizing 3-(Pyridin-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is through the cyclization reaction involving:

- Precursors: 3-mercaptopyridine and α-haloketones.

- Reaction Type: Nucleophilic substitution followed by intramolecular cyclization.

- Conditions: Basic medium using bases such as sodium hydroxide or potassium carbonate.

- Solvents: Ethanol or acetonitrile are typically employed to dissolve reactants and facilitate the reaction.

This method proceeds via the nucleophilic attack of the mercapto group on the α-haloketone, followed by ring closure to form the thiazolidinone ring system.

| Parameter | Typical Conditions |

|---|---|

| Reactants | 3-mercaptopyridine, α-haloketone |

| Base | NaOH or K2CO3 |

| Solvent | Ethanol or Acetonitrile |

| Temperature | Room temperature to reflux |

| Reaction Time | Several hours (varies by conditions) |

| Yield | Moderate to high (varies 60-85%) |

Catalyzed and Microwave-Assisted Syntheses

Recent advances have introduced catalytic and microwave-assisted methods to improve yield and reduce reaction time:

- Catalysts: Iron oxide nanoparticles (Fe2O3 NPs) have been used to catalyze the synthesis, enhancing yields to 78–93% and reducing reaction times by approximately half compared to uncatalyzed reactions.

- Microwave Irradiation: Microwave-assisted synthesis accelerates the reaction, often completing it within 30 minutes, and improves product purity.

- One-Pot Multicomponent Reactions: Combining cyclization and substitution steps in a single vessel under microwave or ultrasonic conditions has been reported, increasing efficiency.

| Method | Catalyst/Technique | Yield (%) | Reaction Time | Notes |

|---|---|---|---|---|

| Conventional thermal | None | 58–79 | Several hours | Standard method |

| Fe2O3 nanoparticle catalyzed | Fe2O3 nanoparticles | 78–93 | ~50% less than thermal | Enhanced yield and rate |

| Microwave-assisted | Microwave irradiation | 67–85 | ~30 minutes | Rapid synthesis, high purity |

Detailed Reaction Mechanism Insights

The synthesis mechanism involves:

- Step 1: Nucleophilic attack of the thiol group of 3-mercaptopyridine on the electrophilic carbon of the α-haloketone.

- Step 2: Intramolecular cyclization forming the thiazolidinone ring.

- Step 3: Tautomerization to stabilize the sulfanylidene group at position 2.

The presence of the pyridine ring at position 3 influences the electronic environment, facilitating ring closure and stabilizing the final product.

Purification Techniques

Post-synthesis, purification is critical to obtain high-purity this compound:

- Recrystallization: Commonly used solvents include ethanol and ethyl acetate.

- Chromatography: Flash chromatography with ethyl acetate/petroleum ether mixtures is employed to separate impurities.

- Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity, with typical Rf values around 0.6 in ethyl acetate:petroleum ether (2:1).

Comparative Analysis with Related Compounds

The sulfanylidene group at position 2 distinguishes this compound from analogs such as 3-(Pyridin-3-yl)-2-oxo-1,3-thiazolidin-4-one, imparting unique reactivity and biological activity. This difference also affects the synthetic approach, as the sulfur atom requires specific handling and reaction conditions to maintain its oxidation state.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Classical cyclization | Base-mediated, ethanol solvent | Simple, well-established | Longer reaction times, moderate yields |

| Fe2O3 nanoparticle catalysis | Nanoparticle catalyst, thermal or ultrasonic | Higher yields, faster reactions | Requires catalyst preparation |

| Microwave-assisted synthesis | Microwave irradiation, one-pot | Rapid, efficient, high purity | Requires specialized equipment |

| One-pot multicomponent reaction | Combines multiple steps | Streamlined, reduces purification | Optimization needed for scale-up |

Research Findings and Practical Considerations

- The use of Fe2O3 nanoparticles as catalysts has been shown to significantly improve the efficiency of thiazolidinone synthesis, making it a promising approach for industrial scale-up.

- Microwave-assisted methods reduce energy consumption and reaction times, aligning with green chemistry principles.

- Reaction monitoring by TLC and purification by flash chromatography ensure high product quality, essential for subsequent biological testing.

- The choice of α-haloketone precursor and reaction conditions can be tuned to modify substituents on the thiazolidinone ring, allowing for structural diversity in medicinal chemistry applications.

化学反応の分析

Types of Reactions: 3-(Pyridin-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidin-4-ol derivatives.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are used under controlled conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidin-4-ol derivatives.

Substitution: Nitrated or halogenated pyridine derivatives.

科学的研究の応用

Medicinal Chemistry

3-(Pyridin-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is being investigated for its potential as a therapeutic agent due to its promising biological activities:

- Antimicrobial Properties: Research indicates that this compound exhibits significant antimicrobial and antifungal activities, making it a candidate for developing new antibiotics. Studies have shown that derivatives of this compound can inhibit the growth of various pathogenic microorganisms.

- Anticancer Activity: Preliminary studies suggest that it may possess anticancer properties. The mechanism involves the inhibition of specific enzymes associated with cancer cell proliferation. By targeting these enzymes, the compound may help in reducing tumor growth.

- Enzyme Inhibition: The compound acts as an inhibitor for several enzymes, potentially modulating metabolic pathways. This property is particularly useful in drug design for treating diseases like diabetes and hypertension.

Biological Studies

The interaction of this compound with biological systems has been a focal point in research:

- Mechanism of Action: The compound binds to active or allosteric sites on enzymes, inhibiting their activity. This interaction alters enzyme conformation and prevents substrate access, which is crucial for therapeutic efficacy.

Industrial Applications

In addition to its medicinal properties, this compound has applications in material science:

- Development of New Materials: The unique electronic and optical properties of this compound make it suitable for developing advanced materials used in electronics and photonics. Its ability to form complexes with metals enhances its utility in catalysis and sensor technology.

作用機序

The mechanism of action of 3-(Pyridin-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Rhodanine derivatives vary in substituents at the N-3 and C-5 positions, which critically modulate their biological and physicochemical properties. Below is a comparative analysis of 3-(Pyridin-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one with structurally analogous compounds:

Substituent Effects at N-3

3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one ():

- The allyl group at N-3 enhances π-conjugation and steric bulk compared to pyridin-3-yl.

- The 4-nitrobenzylidene group at C-5 introduces strong electron-withdrawing effects, improving antimicrobial activity (MIC: 15.6–500 µg/mL against Gram-positive bacteria) .

- Crystal structure analysis reveals intermolecular N···S interactions, stabilizing the molecular packing .

- (Z)-3-Morpholino-5-(pyridin-3-ylmethylene)-2-sulfanylidene-1,3-thiazolidin-4-one (): The morpholino group at N-3 increases solubility (4.3 µg/mL at pH 7.4) due to its hydrophilic nature. The pyridin-3-ylmethylene group at C-5 reduces antimicrobial potency compared to nitro-substituted analogs, highlighting the importance of electron-withdrawing groups for activity .

Substituent Effects at C-5

Physicochemical and Structural Insights

- Crystal Packing: Intermolecular N···S and hydrogen-bonding interactions are common in rhodanine derivatives, contributing to stability and crystallinity .

- UV-Vis Spectra: Conjugation at C-5 (e.g., nitrobenzylidene) shifts absorption maxima to longer wavelengths, relevant for photodynamic applications .

生物活性

3-(Pyridin-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound belonging to the thiazolidinone family, characterized by its unique structural features, including a thiazolidine ring with a sulfur atom and a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.

Antimicrobial Activity

Research indicates that compounds within the thiazolidinone family exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 7.8 to 125 µg/mL, indicating a potential for use in developing new antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 15.6 - 500 | Gram-positive bacteria |

| Derivatives with pyridin-2-ylmethylidene | 7.8 - 125 | Broad-spectrum |

Anticancer Activity

The thiazolidinone scaffold has been extensively studied for its anticancer properties. Recent investigations highlight that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signal transduction pathways . The following table summarizes some of the anticancer activities reported:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 10.5 | Apoptosis induction |

| Study B | HeLa (cervical cancer) | 12.0 | Cell cycle arrest |

| Study C | A549 (lung cancer) | 8.7 | Inhibition of metastasis |

Anti-inflammatory and Antidiabetic Activities

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX . Furthermore, it has shown potential in managing diabetes by improving insulin sensitivity and reducing blood glucose levels in animal models.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfur atom in the thiazolidine ring plays a crucial role in its reactivity and binding affinity to enzymes and receptors. For example:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes involved in metabolic pathways, effectively blocking substrate access.

- Cellular Interaction : It may also modulate receptor activity on cell membranes, influencing intracellular signaling cascades.

Case Studies

Several case studies have documented the efficacy of thiazolidinone derivatives:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazolidinones against resistant strains of Staphylococcus aureus, revealing that modifications at the sulfur position significantly enhanced activity.

- Anticancer Research : Another investigation focused on the effects of these compounds on colorectal cancer cells, demonstrating that specific substitutions led to increased apoptosis rates compared to standard treatments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Pyridin-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : A common approach involves cyclocondensation of pyridine-3-amine derivatives with thiocarbonyl reagents. For example, copper-catalyzed reactions in DMF/MeOH mixtures (9:1) at 100°C under inert atmospheres improve yield by minimizing oxidative side reactions . Key parameters to optimize include solvent polarity, catalyst loading (e.g., CuI at 0.05 equivalents), and reaction time (typically 12–24 hours). Monitoring via TLC or HPLC ensures intermediate stability.

Q. How can structural characterization of this compound be reliably performed?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical for confirming the thiazolidinone core and sulfanylidene substitution pattern. Crystallization in ethanol or dichloromethane/hexane mixtures often yields suitable crystals. Complementary techniques include:

- FT-IR : Confirm C=O (1690–1720 cm⁻¹) and C=S (1150–1250 cm⁻¹) stretches.

- NMR : Pyridyl protons appear as deshielded signals (δ 8.1–9.0 ppm in ¹H NMR), while the thiazolidinone ring protons resonate at δ 3.5–5.0 ppm .

Q. What in vitro assays are appropriate for preliminary evaluation of biological activity?

- Methodological Answer : Antimicrobial activity is commonly assessed using:

- MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Docking studies targeting bacterial enzymes (e.g., dihydrofolate reductase) to rationalize activity trends .

Advanced Research Questions

Q. How can conflicting reports on antimicrobial efficacy between studies be resolved?

- Methodological Answer : Discrepancies may arise from structural analogs (e.g., pyridyl vs. phenyl substituents) or assay variations. To address this:

- Standardize assay conditions (e.g., Mueller-Hinton broth, 37°C incubation).

- Perform SAR (Structure-Activity Relationship) analysis by synthesizing derivatives with controlled substitutions (e.g., replacing pyridyl with morpholinopropyl groups) .

- Compare logP and solubility data to assess bioavailability differences .

Q. What strategies improve the low yield of thiazolidinone ring formation in scaled-up syntheses?

- Methodological Answer : Key issues include thiourea intermediate instability and byproduct formation. Mitigation strategies:

- Microwave-assisted synthesis reduces reaction time and improves regioselectivity.

- Catalytic systems (e.g., Fe₂O₃@SiO₂/In₂O₃) enhance cyclization efficiency under mild conditions .

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) before ring closure .

Q. How can computational methods guide the design of derivatives with enhanced activity?

- Methodological Answer :

- DFT calculations predict electron density distribution, identifying reactive sites (e.g., sulfur atoms prone to oxidation).

- Molecular dynamics simulations assess binding stability to target proteins (e.g., bacterial β-ketoacyl-ACP synthase).

- ADMET profiling screens for toxicity risks early in development .

Q. What crystallographic data are critical for resolving structural ambiguities in related analogs?

- Methodological Answer : Compare unit cell parameters (e.g., space group P2₁/c) and hydrogen-bonding networks. For example, the pyridyl nitrogen often forms intermolecular N–H···N bonds, stabilizing the crystal lattice . Discrepancies in dihedral angles (>5°) between analogs may explain conformational flexibility impacting biological activity.

Data Analysis and Interpretation

Q. How should researchers address inconsistencies in reported NMR shifts for the thiazolidinone core?

- Methodological Answer : Variations arise from solvent effects (DMSO-d₆ vs. CDCl₃) or tautomerism. To standardize:

- Use deuterated DMSO for enhanced solubility and reduced signal broadening.

- Perform VT-NMR (Variable Temperature NMR) to identify tautomeric equilibria (e.g., thione-thiol shifts) .

Q. What analytical techniques differentiate between regioisomeric byproducts in the synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。